1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide
描述
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide features a heterocyclic scaffold combining pyrimidine, 1,2,4-triazole, azetidine, and a substituted aromatic ring. Its core structure (Figure 1) includes:
- A pyrimidine ring substituted at the 4-position with a 1,2,4-triazole moiety.
- An azetidine-3-carboxamide group linked to the pyrimidine.
- An N-(2,3-dimethylphenyl) substituent on the carboxamide.
Comparisons with structurally analogous compounds (e.g., varying substituents) can elucidate structure-property relationships.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-12-4-3-5-15(13(12)2)23-18(26)14-7-24(8-14)16-6-17(21-10-20-16)25-11-19-9-22-25/h3-6,9-11,14H,7-8H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUHPELLKVGSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,3-dimethylphenyl)azetidine-3-carboxamide is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
This compound incorporates several significant moieties:
- Triazole Ring : Known for its diverse biological activities including antifungal and anticancer properties.
- Pyrimidine Moiety : Often associated with nucleic acid interactions.
- Azetidine Ring : A five-membered saturated ring that can influence the pharmacokinetics and pharmacodynamics of the compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
- Cell Cycle Interference : Preliminary studies suggest it can induce apoptosis in cancer cells by interfering with cell cycle regulation.
- Antimicrobial Activity : The triazole component is linked to antifungal properties, making it a candidate for treating fungal infections.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Activity :
- Antifungal Effects :
- Mechanistic Insights :
相似化合物的比较
Table 1: Key Structural Differences in Aromatic Substituents
*Calculated based on structural similarity.
Key Observations:
- The N-(2,3-dimethylphenyl) group in the target compound introduces steric bulk and lipophilicity compared to the smaller, electronegative N-(2,4-difluorobenzyl) group in . Fluorine atoms in the latter may enhance metabolic stability but reduce solubility.
Heterocyclic Core Modifications
Table 2: Variations in Pyrimidine and Triazole Substituents
Key Observations:
常见问题
Q. What synthetic strategies are commonly employed for constructing the pyrimidine-triazole core in this compound?
The pyrimidine-triazole moiety is typically synthesized via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, describes coupling reactions where triazole derivatives are introduced onto pyrimidine rings using halogen displacement under basic conditions (e.g., K₂CO₃ in DMF) . highlights the use of cyclopropane-amine intermediates in similar heterocyclic systems, suggesting that Cu(I) catalysts (e.g., CuBr) and cesium carbonate can facilitate triazole formation at elevated temperatures (35°C, 48 hours) . Key considerations include solvent choice (e.g., DMSO for solubility) and protecting group strategies to prevent undesired side reactions.
Q. How can structural characterization of this compound be validated using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry and purity. and provide protocols for ¹H/¹³C NMR analysis in deuterated solvents (e.g., DMSO-d₆ or CDCl₃), with specific attention to aromatic proton shifts (δ 7.4–8.8 ppm for pyrimidine and triazole protons) and carboxamide carbonyl signals (~165–170 ppm) . High-resolution mass spectrometry (HRMS) and HPLC (≥98% purity) are recommended for molecular weight confirmation and impurity profiling .
Q. What are the key reaction parameters influencing yield in multi-step syntheses of azetidine-carboxamide derivatives?
Yield optimization relies on controlling reaction time, temperature, and stoichiometry. and demonstrate that prolonged reaction times (48–72 hours) and excess reagents (1.1–1.2 equivalents of alkylating agents) improve yields in heterocyclic coupling steps . emphasizes the use of factorial experimental design (e.g., Taguchi methods) to identify critical variables, such as solvent polarity and catalyst loading, while minimizing trial-and-error approaches .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
Density Functional Theory (DFT) calculations and transition-state modeling can predict regioselectivity in triazole-pyrimidine coupling. discusses ICReDD’s approach, combining quantum chemical calculations with experimental data to refine reaction paths (e.g., identifying energy barriers for nucleophilic substitution vs. cycloaddition) . Molecular docking studies may also elucidate steric effects from the 2,3-dimethylphenyl group on azetidine ring conformation .
Q. How should researchers address contradictions in reported synthetic yields for analogous compounds?
Discrepancies in yields (e.g., 17.9% in vs. 35% in ) often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or catalytic systems . Systematic reproducibility studies, as outlined in , recommend documenting reaction scales, solvent batch variability, and catalyst aging effects. Cross-validation using alternative characterization techniques (e.g., XRD for crystalline intermediates) can resolve structural ambiguities .
Q. What methodologies are effective for studying the impact of substituents on bioactivity?
Structure-activity relationship (SAR) studies require modular synthesis of analogs with varied substituents (e.g., replacing the triazole with imidazole or altering the azetidine’s N-aryl group). highlights the role of lipophilic groups (e.g., trifluoromethyl) in enhancing metabolic stability, which can be tested via in vitro microsomal assays . High-throughput screening (HTS) combined with multivariate analysis (e.g., PCA) helps prioritize substituents for further optimization .
Q. What challenges arise during scale-up of this compound’s synthesis, and how can they be mitigated?
identifies reactor design (e.g., continuous flow systems) and separation technologies (e.g., membrane filtration) as critical for scaling heterocyclic syntheses . notes that computational fluid dynamics (CFD) simulations can predict mass transfer limitations in large-scale reactions, while Design of Experiments (DoE) optimizes parameters like mixing efficiency and temperature gradients .
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